molecular formula C10H16N4O B13634514 2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide

2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide

Cat. No.: B13634514
M. Wt: 208.26 g/mol
InChI Key: GDEVDFNRVLIEGG-UHFFFAOYSA-N
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Description

2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide typically involves the cyclization of hydrazine derivatives with acrylonitrile, followed by oxidation and subsequent functional group modifications . The reaction conditions often include the use of aliphatic alcohols and alkali metal alkoxides at temperatures ranging from 25°C to 100°C .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Amino-1h-pyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, in particular, adds to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

IUPAC Name

2-(3-aminopyrazol-1-yl)-N-cyclopropyl-N-ethylacetamide

InChI

InChI=1S/C10H16N4O/c1-2-14(8-3-4-8)10(15)7-13-6-5-9(11)12-13/h5-6,8H,2-4,7H2,1H3,(H2,11,12)

InChI Key

GDEVDFNRVLIEGG-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC1)C(=O)CN2C=CC(=N2)N

Origin of Product

United States

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